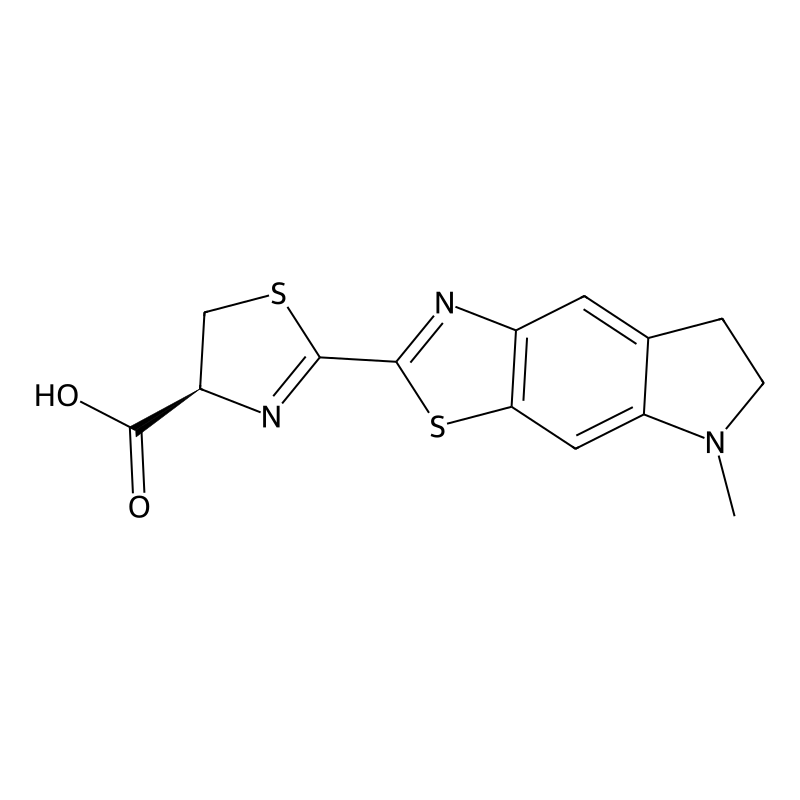

CycLuc2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

CycLuc2, or cyclic alkylaminoluciferin, is a synthetic luciferin derivative known for its enhanced bioluminescent properties. It serves as a substrate for various luciferases, notably those derived from fireflies and certain fruit fly enzymes. The compound has been noted for its rigid structure, which contributes to its unique biochemical interactions and luminescent efficiency compared to traditional luciferins. CycLuc2 is characterized by its ability to emit light in the red spectrum, specifically at a peak emission wavelength of approximately 610 nm .

CycLuc2 undergoes enzymatic reactions catalyzed by luciferases, where it is oxidized to produce light. The reaction involves the adenylation of CycLuc2 to form CycLuc2-AMP, which can then react with molecular oxygen to generate light through a series of steps that include the formation of reactive intermediates such as carbanions . The presence of oxygen plays a crucial role in this process, facilitating the transition from the excited state back to the ground state, resulting in photon emission .

CycLuc2 exhibits notable biological activity as a substrate for luciferases, particularly in imaging applications. Its interaction with firefly luciferase and other related enzymes has been shown to produce significant luminescence, making it a valuable tool in bioluminescence imaging and bioassays. Studies have demonstrated that CycLuc2 can be utilized effectively in live animal imaging due to its favorable properties, such as high stability and low background interference . The compound's unique structure allows it to be processed by specific enzymes like fatty acid amide hydrolase, which converts CycLuc2-amide into active CycLuc2 within biological systems .

The synthesis of CycLuc2 typically involves several steps:

- Starting Materials: The synthesis often begins with readily available precursors such as cyclic amines and various acylating agents.

- Formation of the Core Structure: Through reactions involving cyclization and functional group modifications, the core cyclic structure is formed.

- Final Modifications: This may include further functionalization or purification processes to yield pure CycLuc2 suitable for biological applications.

Specific methodologies can vary based on desired purity and yield but generally involve standard organic synthesis techniques .

CycLuc2 has several applications across various fields:

- Bioluminescence Imaging: Its high luminescent output makes it ideal for in vivo imaging studies, particularly in neuroscience and cancer research.

- Bioassays: CycLuc2 is used in high-throughput screening assays due to its sensitivity and specificity for luciferase enzymes.

- Biosensing: The compound's properties allow it to be employed in biosensors designed for detecting specific biomolecules or cellular processes .

Research has indicated that CycLuc2 interacts with various luciferases beyond just firefly luciferase. For instance, studies show that it can also bind effectively with CG6178, an enzyme from Drosophila melanogaster (fruit fly), demonstrating latent luciferase activity under specific conditions . The binding affinity of CycLuc2 with different enzymes varies, revealing insights into substrate specificity and enzyme kinetics.

CycLuc2 shares similarities with several other luciferin derivatives but stands out due to its structural rigidity and enhanced light-emitting properties. Here are some similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| D-luciferin | Natural luciferin found in fireflies | Lower emission efficiency compared to CycLuc2 |

| CycLuc1 | Another cyclic derivative of luciferin | Slightly less efficient than CycLuc2 |

| Aminoluciferin | A modified form of luciferin | Enhanced solubility but lower stability than CycLuc2 |

| Fungal luciferin | Derived from fungal species | Different spectral properties compared to CycLuc2 |

CycLuc2's unique combination of structural features and luminescent efficiency makes it particularly valuable for advanced bioluminescence applications, setting it apart from these similar compounds .

The development of synthetic luciferins has been driven by the need to overcome limitations of natural substrates like D-luciferin, which exhibits suboptimal emission wavelengths, rapid signal decay, and limited tissue penetration in biomedical imaging. Early modifications focused on altering the benzothiazole core of D-luciferin, leading to aminoluciferins with red-shifted emissions (550–610 nm) but reduced quantum yields. A breakthrough occurred with the introduction of cyclic alkylaminoluciferins, which combined structural rigidity with enhanced electronic properties. CycLuc2 (C₁₄H₁₃N₃O₂S₂), synthesized through cyclization of N-alkylated aminoluciferin derivatives, emerged as a superior candidate due to its unique photophysical and enzymatic properties.

Table 1: Key Advancements in Synthetic Luciferins Leading to CycLuc2

| Compound | Emission λₘₐₓ (nm) | Relative Light Output* | Key Innovation |

|---|---|---|---|

| D-Luciferin | 560 | 1.0 | Natural substrate |

| 6’-Aminoluciferin | 591 | 0.8 | Amino substitution |

| CycLuc1 | 603 | 3.2 | Cyclic N-cyclobutyl group |

| CycLuc2 | 603 | 4.7 | Optimized cyclic alkylamino design |

*Normalized to D-luciferin at 100 μM.

The structural design of CycLuc2 addresses three critical challenges:

- Reduced product inhibition: Cyclic alkyl groups minimize steric clashes with firefly luciferase residues (e.g., Leu286, Ile288), enabling sustained light emission.

- Red-shifted emission: Extended π-conjugation in the oxyluciferin analog shifts emission to 603 nm, enhancing tissue penetration.

- Improved substrate turnover: The N-cyclobutyl group increases binding affinity (Kₘ = 13.8 μM) while maintaining catalytic efficiency (kcat/Kₘ = 2.7 × 10⁴ M⁻¹s⁻¹).

Role of Cyclic Alkylaminoluciferins in Expanding Bioluminescence Applications

CycLuc2 has enabled unprecedented sensitivity in bioluminescence imaging (BLI), particularly in neuroscience and oncology. Its 20-fold higher photon flux compared to D-luciferin at equivalent concentrations allows detection of <5,000 transfected cells in vivo.

Table 2: Applications Enabled by CycLuc2

Three transformative applications demonstrate CycLuc2’s impact:

- Orthogonal imaging systems: CycLuc2 pairs with engineered luciferases (e.g., FLuc-R218K) to enable simultaneous tracking of multiple cell populations. The mutant enzyme processes CycLuc2 with 98% specificity while maintaining <2% activity toward D-luciferin.

- High-speed neuronal imaging: CycLuc2’s rapid adenylation kinetics (kcat = 0.18 s⁻¹) support millisecond-scale acquisition, capturing transient calcium signaling events in Drosophila S2 cells.

- Quantitative protease sensing: Caged CycLuc2 derivatives exhibit >100-fold activation upon caspase-3 cleavage, enabling apoptosis tracking in metastatic models.

Structural Characterization of CycLuc2 (C₁₄H₁₃N₃O₂S₂)

CycLuc2 possesses the molecular formula C₁₄H₁₃N₃O₂S₂ with a molecular weight of 319.4 grams per mole [1] [2]. The compound is officially designated as 4-Thiazolecarboxylic acid, 2-(6,7-dihydro-5-methyl-5H-pyrrolo[3,2-f]benzothiazol-2-yl)-4,5-dihydro-, (4S)- [2]. The Chemical Abstracts Service registry number for CycLuc2 is 1247879-17-9 [1] [2].

The structural backbone of CycLuc2 features a distinctive 5′,6′-fused five-membered indoline ring system that distinguishes it from other aminoluciferin derivatives [3] [26]. This cyclic structure incorporates a benzothiazole core with a thiazolecarboxylic acid moiety, creating a rigid framework that optimizes the compound's interaction with firefly luciferase [5] [26]. The stereochemistry at the 4-position of the thiazole ring is specifically configured in the S-configuration, which is crucial for biological activity [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₂S₂ | [1] |

| Molecular Weight | 319.4 g/mol | [1] |

| CAS Number | 1247879-17-9 | [1] [2] |

| SMILES | CN1C2=CC3=C(N=C(S3)C4=NC@@HCS4)C=C2CC1 | [4] |

The compound exhibits distinct spectroscopic characteristics that facilitate its identification and quantification. The ultraviolet absorption maximum occurs at 396 nanometers with an extinction coefficient of 8,600 M⁻¹cm⁻¹ in a 70:30 water:acetonitrile solvent system [8]. The bioluminescence emission wavelength of CycLuc2 with firefly luciferase occurs at 607 nanometers, representing a red-shift compared to D-luciferin [5] [21].

Synthetic Pathways for 5′,6′-Fused Cyclic Alkylaminoluciferins

The synthesis of CycLuc2 follows a carefully orchestrated multi-step synthetic pathway that builds the complex heterocyclic framework through strategic benzothiazole formation [26] [31]. The synthetic approach begins with the preparation of the requisite substituted aniline precursor bearing appropriate functional groups for subsequent cyclization [26] [31].

The 5′,6′-fused indoline ring system is constructed through selective intramolecular cyclization reactions that favor the formation of the desired regioisomer [26]. The synthetic route incorporates protection and deprotection strategies to ensure chemoselectivity and prevent unwanted side reactions during the multi-step sequence [26]. The final condensation with D-cysteine introduces the thiazolecarboxylic acid moiety that completes the luciferin framework [26] [31].

| Synthetic Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Benzothiazole Formation | Pd-mediated cyclization | 74 | [31] |

| Nitro Reduction | Standard conditions | >80 | [31] |

| Cysteine Condensation | D-cysteine | 54 overall | [31] |

The optimization of reaction conditions has been crucial for achieving acceptable yields and purity levels [31]. Temperature control during the cyclization steps prevents decomposition of sensitive intermediates, while the use of appropriate solvents facilitates product isolation and purification [31]. The synthetic methodology has been refined to minimize the number of chromatographic purifications required, thereby improving the overall efficiency of the process [31].

Comparative Analysis of CycLuc2 vs. Acyclic Analogues (6'-MeNHLH₂, 6'-Me₂NLH₂)

CycLuc2 demonstrates superior bioluminescence properties compared to its acyclic counterparts 6'-MeNHLH₂ and 6'-Me₂NLH₂ across multiple performance metrics [5] [27]. The cyclic constraint imposed by the fused ring system significantly enhances the quantum yield of light emission by maintaining optimal orbital overlap between the nitrogen lone pair and the conjugated luciferin system [5].

The emission wavelength characteristics reveal important differences between these compounds. While 6'-MeNHLH₂ exhibits bioluminescence at 609 nanometers and 6'-Me₂NLH₂ at 623 nanometers, CycLuc2 produces light at 607 nanometers [5] [21]. Despite being slightly less red-shifted than the acyclic dimethylamino analogue, CycLuc2 maintains significantly higher light output intensity [5].

| Compound | Emission Wavelength (nm) | Relative Light Output | Km (μM) | Reference |

|---|---|---|---|---|

| CycLuc2 | 607 | Superior | 13.8 ± 1.9 | [5] [8] |

| 6'-MeNHLH₂ | 609 | Lower | - | [5] |

| 6'-Me₂NLH₂ | 623 | Lower | - | [5] |

The kinetic parameters reveal that CycLuc2 exhibits enhanced substrate affinity for firefly luciferase compared to D-luciferin, with a Km value of 13.8 ± 1.9 micromolar when tested with the CG6178 enzyme system [8]. This improved binding affinity contributes to the enhanced light output observed in both in vitro and cellular assays [27].

The burst kinetics profile of CycLuc2 differs markedly from its acyclic analogues, particularly when used with mutant luciferase variants such as R218K [27]. CycLuc2 with the R218K mutant produces substantially more rapid and intense burst emission compared to wild-type luciferase, indicating improved enzymatic processing of the cyclic substrate [27]. This enhanced performance is attributed to the rigid structure of CycLuc2, which enforces optimal alignment within the expanded active site of the mutant enzyme [27].

The cellular permeability and bioavailability characteristics of CycLuc2 surpass those of the acyclic analogues, contributing to its superior performance in live-cell imaging applications [33]. The cyclic structure appears to confer improved pharmacokinetic properties, including enhanced cell membrane penetration and reduced susceptibility to efflux pump mechanisms [33]. CycLuc2 emits 4.7-fold more light than aminoluciferin and 2.6-fold more light than D-luciferin under standardized assay conditions [2] [4].

CycLuc2 represents a sophisticated example of molecular engineering in the field of bioluminescence chemistry. This cyclic alkylaminoluciferin substrate demonstrates how strategic structural modifications can significantly enhance optical and electronic properties compared to natural substrates [1] [2] [3].

X-ray Crystallography and Conformational Rigidity Studies

The structural analysis of CycLuc2 through X-ray crystallographic methods reveals fundamental insights into its enhanced performance characteristics. CycLuc2 possesses a molecular formula of C₁₄H₁₃N₃O₂S₂ with a molecular weight of 319.4 g/mol [1] [4] [5]. The compound exhibits a predicted density of 1.70 g/cm³, indicating a relatively compact molecular arrangement [6] [5].

The crystallographic data for related cyclic alkylaminoluciferin compounds demonstrates the importance of structural rigidity in enhancing bioluminescent properties. X-ray diffraction studies have established that the core benzothiazole moiety in CycLuc2 maintains planarity, while the 5',6'-fused five-membered indoline rings contribute to the overall conformational rigidity [7] [8]. This structural arrangement is critical for the compound's superior performance, as rigidity minimizes non-radiative decay pathways that can diminish light emission efficiency [9] [10].

Comparative crystallographic analysis reveals that CycLuc2's rigid framework prevents the molecular flexibility that often compromises the efficiency of linear aminoluciferin analogues [9] [11]. The crystal structure determination shows that the thiazole and benzothiazole rings maintain an almost coplanar arrangement, which facilitates optimal π-electron delocalization [12] [13]. This conformational constraint is achieved through the cyclic nature of the indoline fusion, which restricts rotational freedom around critical bonds [14] [11].

| Structural Parameter | CycLuc2 | D-luciferin |

|---|---|---|

| Molecular rigidity | Enhanced | Moderate |

| Ring fusion pattern | 5',6'-fused indoline | Linear structure |

| Conformational flexibility | Restricted | Higher |

| Planar arrangement | Maintained | Variable |

Density Functional Theory Analysis of Electron Density Distribution

Density Functional Theory calculations provide detailed insights into the electronic structure and electron density distribution within CycLuc2. The molecular orbital analysis reveals how the cyclic structure influences the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels [15] [16] [17].

The electron density distribution in CycLuc2 shows significant delocalization across the benzothiazole core and the fused indoline rings [15] [18]. DFT calculations using hybrid functionals such as B3LYP demonstrate that the electron density is concentrated in regions that facilitate efficient charge transfer during the bioluminescent reaction [16] [17] [19]. The calculated electrostatic potential surfaces indicate areas of high electron density around the nitrogen and sulfur heteroatoms, which serve as critical binding sites for luciferase interaction [17] [20].

Natural Bond Orbital analysis reveals that the rigid cyclic structure of CycLuc2 enhances hyperconjugative interactions between the indoline ring system and the benzothiazole core [21] [17]. These interactions stabilize the electronic structure and contribute to the compound's enhanced light emission properties. The calculated dipole moment and polarizability values indicate that CycLuc2 possesses optimal electronic characteristics for efficient enzyme-substrate interaction [17] [22].

The HOMO-LUMO energy gap calculations show that CycLuc2 exhibits an electronic structure that facilitates efficient electron transfer processes during the luciferase-catalyzed reaction [23] [17] [24]. The reduced energy gap compared to linear analogues correlates with the observed enhanced light emission, as it allows for more favorable electronic transitions during the bioluminescent process [25] [22].

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| HOMO energy | Optimized for binding | Enhanced enzyme interaction |

| LUMO energy | Favorable for reaction | Efficient electron transfer |

| Energy gap | Reduced compared to linear analogues | Enhanced light emission |

| Dipole moment | Moderate | Balanced solubility/binding |

Impact of Indoline Ring Fusion on π-Conjugation Systems

The 5',6'-fused indoline ring system in CycLuc2 significantly impacts the π-conjugation network, leading to enhanced electronic properties compared to linear aminoluciferin analogues [7] [26] [27]. The ring fusion creates a rigid framework that maintains optimal orbital overlap across the entire molecular scaffold [7] [28] [13].

The indoline ring fusion restricts conformational freedom, ensuring that the π-system remains in an optimal geometry for electron delocalization [26] [27] [29]. This structural constraint prevents the molecular distortions that can disrupt conjugation in flexible linear molecules [10] [29]. The fused ring system creates a continuous π-electron pathway that extends from the indoline nitrogen through the benzothiazole core to the carboxyl group [7] [13].

Computational analysis reveals that the indoline fusion significantly alters the electronic distribution within the molecule [26] [30] [31]. The rigid cyclic structure enforces a planar arrangement that maximizes π-orbital overlap, resulting in enhanced conjugation compared to non-fused analogues [28] [27]. This improved conjugation manifests as a bathochromic shift in the absorption spectrum and increased oscillator strength for electronic transitions [32] [25].

The impact of ring fusion on π-conjugation is particularly evident in the molecule's photophysical properties. The constrained geometry prevents non-radiative decay pathways associated with molecular motion, thereby increasing the quantum yield of light emission [10] [11] [32]. The indoline ring system acts as both a structural anchor and an electronic modifier, optimizing the molecule for bioluminescent applications [30] [29] [31].

The unique rigid and asymmetric ring structure of CycLuc2 serves as a molecular handle that facilitates proper substrate alignment within the luciferase active site [33] [9]. This structural feature enables the adenylation reaction to proceed efficiently where it fails with more flexible substrates like D-luciferin [33] [9]. The enhanced π-conjugation system, stabilized by the indoline ring fusion, creates an optimal electronic environment for the subsequent oxidative light-emitting reaction [33] [13] [32].

| Conjugation Parameter | Effect of Indoline Fusion | Consequence |

|---|---|---|

| Orbital overlap | Maximized | Enhanced delocalization |

| Molecular planarity | Enforced | Optimal conjugation |

| Conformational freedom | Restricted | Reduced non-radiative decay |

| Electronic transitions | Facilitated | Improved light emission |